N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
Description
The compound N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide features a thiazole ring substituted at the 4-position with a 4-bromophenyl group. The acetamide moiety is linked via a sulfur atom to a 3,4-dihydroquinazolin-4-one scaffold. This structural framework is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties, owing to the pharmacophoric contributions of the thiazole, quinazolinone, and thioacetamide groups .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2S2/c20-12-7-5-11(6-8-12)15-9-27-18(22-15)23-16(25)10-28-19-21-14-4-2-1-3-13(14)17(26)24-19/h1-9H,10H2,(H,21,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYZAIKSHFFKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications in the Thiazole and Quinazolinone Moieties
Compound 5 ():
- Structure: N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide.
- Key Differences: Replaces the 4-bromophenyl-thiazole with a thioxothiazolidin ring. The quinazolinone is substituted with a phenyl group instead of hydrogen.
- Implications: The thioxothiazolidin group may enhance hydrogen bonding but reduce lipophilicity compared to the bromophenyl-thiazole in the target compound. The phenyl substituent on the quinazolinone could alter steric interactions in enzyme-binding pockets .
Compound 9c ():
- Structure: N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}acetamide.
- Key Differences: Incorporates a triazole-benzimidazole hybrid instead of the quinazolinone. The 4-bromophenyl group is attached to the thiazole’s 2-position (vs. 4-position in the target compound).
- Implications: The triazole-benzimidazole system may improve π-π stacking in protein binding, while the altered bromophenyl position could affect spatial orientation in active sites .
Compound 4 ():
- Structure: N-(4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide.
- Key Differences: Substitutes the quinazolinone’s hydrogen with a p-tolyl group. Uses a thioxothiazolidin instead of bromophenyl-thiazole.
Role of the Acetamide Linker and Substituents
Compound 17 ():
- Structure: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide.
- Key Differences: Lacks the quinazolinone-thio group; instead, a chloroacetamide is directly attached to the thiazole.
- Implications: The absence of the quinazolinone-thio moiety likely diminishes activity against targets requiring dual heterocyclic engagement (e.g., NADH dehydrogenase) .
N-Cyclohexyl Derivatives ():
- Example Structure: N-Cyclohexyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
- Key Differences:
- Replaces the bromophenyl-thiazole with a cyclohexyl group on the acetamide nitrogen.
- Implications: The cyclohexyl group may improve solubility but reduce aromatic interactions critical for binding to flat enzyme active sites .
Halogen Substitution Effects
N-(2-Bromophenyl)-2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetamide ():
- Structure: Bromine is at the ortho position of the phenyl ring (vs. para in the target compound).
N-(3-Bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide ():
- Key Differences: Bromine is at the meta position, and the quinazolinone has a 4-chlorophenyl group.
- Implications: The meta-bromo placement may alter electronic effects (e.g., dipole interactions), while the 4-chlorophenyl group could enhance halogen bonding in hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
